1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride

Übersicht

Beschreibung

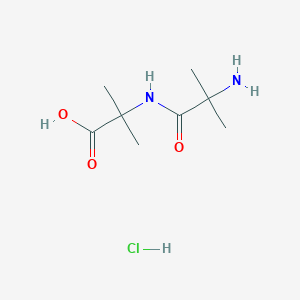

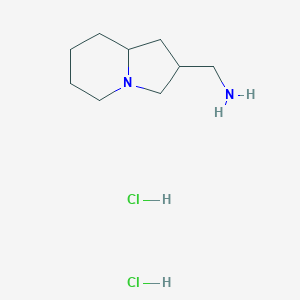

“1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1315367-83-9 . It has a molecular weight of 269.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-piperidinylmethyl)-2-piperidinone dihydrochloride . The InChI code is 1S/C11H20N2O.2ClH/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10;;/h10,12H,1-9H2;2*1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.21 . It is a solid substance at room temperature . The InChI key for this compound is CCAOZSMVOXZOQD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity

7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan), a derivative closely related to the chemical structure of interest, has been a focal point in cancer research. As a semisynthetic analogue of camptothecin (CPT), CPT-11 demonstrated substantial antitumor activity against various cancers, including lung, colorectal, and cervical cancers in clinical trials. This compound is particularly notable for its mechanism involving the inhibition of topoisomerase I, crucial in DNA replication and cell division, highlighting its potential in chemotherapy regimens (Rowinsky et al., 1994).

2. HIV-1 Protease Inhibition

Compounds structurally similar to 1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride have been explored for their potential in treating HIV. L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, is one such example. The metabolites of this compound were thoroughly studied to understand its pharmacokinetics and the role of specific metabolic pathways in its elimination (Balani et al., 1995).

3. Enhancement of Bioavailability

The bioavailability enhancement properties of piperidine compounds, a key component in the structure , have been recognized in scientific research. Piperine, a derivative of piperidine, has been shown to significantly improve the absorption of various substances, including iron and medications, highlighting its potential to enhance the efficacy of dietary supplements and drugs (Fernández-Lázaro et al., 2020).

4. Malaria Treatment

Dihydroartemisinin-piperaquine, incorporating a piperidine structure, has been effectively used in treating malaria, demonstrating its efficacy as a preventive measure against this disease. The compound's effectiveness in reducing the incidence of malaria, parasitemia, and anemia in specific populations underscores its significance in antimalarial treatment strategies (Nankabirwa et al., 2014).

5. Antipsychotic and Cognitive Enhancement Effects

Piperidine structures have been involved in the development of treatments for psychiatric conditions. For instance, compounds like carpipramine and CX516, which have piperidine as a core component, have been investigated for their antipsychotic properties and potential cognitive enhancement effects in the treatment of schizophrenia (Eckmann, 1976); (Marenco et al., 2002); (Marenco et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

1-(piperidin-4-ylmethyl)piperidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.2ClH/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10;;/h10,12H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAOZSMVOXZOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)